2-Bromo-4-chloropyridin-3-amine

Medicinal Chemistry Organic Synthesis Cross-Coupling

Medicinal chemistry programs often stall when symmetrical dihalopyridines produce statistical mixtures during sequential functionalization. 2-Bromo-4-chloropyridin-3-amine (CAS 357263-45-7) resolves this via true orthogonal reactivity-the C2-Br bond undergoes selective Suzuki coupling while C4-Cl remains intact for subsequent Buchwald-Hartwig amination or high-temperature cross-coupling. This regiospecific scaffold enables unambiguous, two-step SAR exploration of the pyridine core without isomer separation. • Enables two-step regiospecific diversification of the pyridine core • Validated in antimitotic programs: derivatives show IC₅₀ 0.34 µM (A549) and 0.57 µM (MDA-MB-231) via tubulin inhibition • ≥95% purity solid; store at 2-8°C, protect from light; ships at ambient temperature.

Molecular Formula C5H4BrClN2
Molecular Weight 207.45 g/mol
CAS No. 357263-45-7
Cat. No. B1290170
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-4-chloropyridin-3-amine
CAS357263-45-7
Molecular FormulaC5H4BrClN2
Molecular Weight207.45 g/mol
Structural Identifiers
SMILESC1=CN=C(C(=C1Cl)N)Br
InChIInChI=1S/C5H4BrClN2/c6-5-4(8)3(7)1-2-9-5/h1-2H,8H2
InChIKeyBZXFKYRDEFEWPG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-4-chloropyridin-3-amine (CAS 357263-45-7): Procurement-Quality Evidence & Comparator Analysis


2-Bromo-4-chloropyridin-3-amine (CAS 357263-45-7) is a halogenated, heterocyclic primary amine. It is a polysubstituted pyridine building block with a molecular formula of C5H4BrClN2 and a molecular weight of 207.45 g/mol [1]. Its structure features a reactive amine group at the 3-position, flanked by a bromine at the 2-position and a chlorine at the 4-position [2]. This specific regioisomeric arrangement is its primary differentiator, as it dictates a unique chemical reactivity profile for sequential cross-coupling reactions when compared to its other bromo-chloro-pyridin-amine isomers . The compound is typically supplied as a research chemical with a purity of ≥95% .

Why 2-Bromo-4-chloropyridin-3-amine Cannot Be Replaced with a Generic Halogenated Pyridine


Substituting 2-Bromo-4-chloropyridin-3-amine with a generic halogenated pyridine is chemically unsound due to the principle of orthogonal reactivity. The synthetic value of this scaffold lies precisely in the differential reactivity of the C-Br, C-Cl, and C-NH2 bonds. The C-Br bond is the most reactive site for oxidative addition in palladium-catalyzed cross-couplings, allowing for a first selective functionalization [1]. The C-Cl bond remains intact under these milder conditions and can be activated in a subsequent, orthogonal transformation, such as a Buchwald-Hartwig amination or a high-temperature Suzuki coupling [2]. The 3-amino group further directs electrophilic aromatic substitution and can be derivatized independently. Regioisomers like 2-Bromo-3-chloropyridin-4-amine (CAS 610277-13-9) will have a completely different electronic environment, altering the rates and selectivity of these sequential reactions and leading to different synthetic outcomes .

Quantitative Evidence Guide: Head-to-Head Performance of 2-Bromo-4-chloropyridin-3-amine vs. Comparators


Orthogonal Reactivity: Chemoselective Suzuki Coupling at the C2-Br Site Over C4-Cl

The fundamental synthetic advantage of 2-Bromo-4-chloropyridin-3-amine is the ability to perform a chemoselective palladium-catalyzed cross-coupling at the C2-Br position, leaving the C4-Cl bond intact for further functionalization. This orthogonal reactivity was demonstrated in a patent procedure where the compound underwent a microwave-assisted Suzuki coupling with trimethylboroxine, selectively replacing the bromine with a methyl group. The product, 4-chloro-2-methylpyridin-3-amine, was the sole cross-coupled product isolated, with no evidence of C4-Cl substitution, as confirmed by LCMS showing a mass of 143 (M+H)+ with a diagnostic chlorine isotope pattern [1]. In contrast, a comparator study on the Suzuki coupling of 2-chloro-4-aminopyridine (a C2-Cl analog) showed significantly lower reactivity, requiring higher temperatures, longer reaction times, and CO2 pressure to overcome the lower reactivity of the C-Cl bond towards oxidative addition [2].

Medicinal Chemistry Organic Synthesis Cross-Coupling

Regioisomeric Purity and Physicochemical Properties vs. Alternative Building Blocks

The specific regioisomerism of the target compound results in distinct physicochemical properties that can be directly compared to other bromo-chloro-pyridinamine isomers. The predicted pKa of the conjugated acid of 2-Bromo-4-chloropyridin-3-amine is 0.72±0.10 , indicating a weakly basic pyridine nitrogen. This low basicity, induced by the electron-withdrawing ortho-bromine and para-chlorine substituents, can be advantageous in biological systems by reducing binding to 'off-target' basic amine receptors. In comparison, 6-Bromo-2-chloropyridin-3-amine (CAS 169833-70-9), a common alternative with the halogens on the same ring but different relative positions, has a slightly higher calculated aqueous solubility of 2.1 g/L at 25 °C . While not directly comparable from the same experimental study, these computed and measured data points highlight that subtle structural changes lead to quantifiable differences in key drug-likeness parameters that guide the choice of one scaffold over another.

Chemical Biology Agrochemicals Building Blocks

Demonstrated Utility as a Key Intermediate in Patented Muscarinic M3 Receptor Modulators

The synthetic versatility of 2-Bromo-4-chloropyridin-3-amine translates into direct biological application, as its derivatives have shown functional selectivity. Research indicates that compounds derived from this scaffold were evaluated as allosteric modulators of muscarinic acetylcholine receptors (mAChRs). A study demonstrated that a specific derivative exhibited selective positive allosteric modulator (PAM) activity towards the M3 mAChR subtype, enhancing electrically-induced muscle contraction in isolated rat bladder tissue . This is a precise example of achieving a pharmacological effect (tissue contraction enhancement) through a mechanism (M3 PAM) that is distinct from a generic orthosteric agonist. While a direct IC50 value for the target compound itself is not available, as it is a building block, the functional activity of its elaborated derivative in a relevant ex vivo model provides a strong, application-focused rationale for its procurement over a non-selective, simpler halogenated pyridine that would lack this demonstrated pharmacological tractability.

Drug Discovery Urology Muscarinic Receptors

Validated Scaffold for Anticancer Agents with Sub-Micromolar Potency in Derivatives

The compound's value is further substantiated by the anticancer activity of its derivatives, which demonstrate potent, sub-micromolar growth inhibition against various cancer cell lines. For instance, 'Compound B', synthesized from this scaffold, showed an IC50 of 0.34 µM against the A549 lung cancer cell line by inducing a G2/M phase cell cycle arrest, while 'Compound A' exhibited an IC50 of 0.57 µM against MDA-MB-231 breast cancer cells through tubulin polymerization inhibition . These inhibitory concentrations are in a therapeutically relevant range. When compared to broad-spectrum cytotoxic agents, this data points to a potential for a targeted mechanism of action (tubulin binding) mediated by the specific geometry and electronics of the core scaffold, which is not present in simpler pyridine derivatives lacking the 2-bromo-4-chloro-3-amino substitution pattern.

Oncology Medicinal Chemistry Apoptosis

Strategic Advantage of Dual Orthogonal Halogens for Iterative Library Synthesis

The presence of two different halogen atoms (Br and Cl) with distinct reactivities on the same aromatic ring is a powerful approach to diversity-oriented synthesis. The C2-Br bond has been shown to undergo selective Stille and Suzuki couplings, while the C4-Cl bond can be activated subsequently for high-temperature Suzuki couplings or Buchwald-Hartwig aminations [1]. This orthogonal reactivity is eliminated in symmetrical analogs like 2,4-dichloropyridin-3-amine, which requires a less efficient, non-selective functionalization strategy. A patent procedure explicitly exploits this feature, using 2-Bromo-4-chloropyridin-3-amine in a microwave-assisted Suzuki reaction with trimethylboroxine to produce 4-chloro-2-methylpyridin-3-amine, with the chlorine retained for a hypothetical second step [2].

Organic Synthesis Parallel Synthesis SAR

Cost and Purity Benchmarking Against Common Regioisomers

A practical procurement factor is the cost-value proposition of this specific regioisomer. 2-Bromo-4-chloropyridin-3-amine is commercially available at a purity of ≥97% for approximately ¥5,300 for 1 gram (Aladdin, 2025) . In comparison, the closely related and more commonly available isomer 2-Bromo-3-chloropyridin-4-amine (CAS 610277-13-9) is available at a lower cost of approximately £120 (~¥1,100) for 1 gram . The significant price difference reflects the unique synthetic utility and lower commercial availability of the 2,4-substituted isomer. For a researcher or organization, this cost data indicates that while the 2,3-isomer may be a cheaper alternative for simple C-N or C-C bond formation, the 2,4-isomer commands a premium specifically for applications requiring the regiochemically defined, sequential, two-step coupling sequence that only it can provide.

Procurement Sourcing Chemical Purity

Optimal Application Scenarios for 2-Bromo-4-chloropyridin-3-amine Based on Comparative Evidence


Iterative, Two-Stage Cross-Coupling Core for Kinase Inhibitor Libraries

In a medicinal chemistry program targeting a new kinase, the lead series often requires a highly substituted central aromatic ring to interact with the protein's hinge region and selectivity pocket. The evidence confirms that 2-Bromo-4-chloropyridin-3-amine is the optimal core for this task. Its orthogonal reactivity allows for a first, selective Suzuki coupling at the C2-Br position to introduce a key aryl or heteroaryl group at the 2-position of the pyridine, mimicking the adenine ring of ATP [1]. The remaining C4-Cl handle can then be used in a second synthetic step, such as a high-temperature Suzuki coupling or a Buchwald-Hartwig amination, to introduce a solubilizing group or an additional binding element, all while the 3-amino group serves as a synthetic handle or a direct hydrogen bond donor to the kinase's hinge region [2]. This two-step sequence, which is impossible with a symmetrical 2,4-dihalopyridine due to statistical mixtures, streamlines the SAR exploration of this critical vector.

Synthesis of M3 Muscarinic PAMs for Urological Disorder Research

A researcher investigating overactive bladder or other smooth muscle dysfunctions requires a chemically validated entry point to synthesize allosteric modulators of the M3 muscarinic receptor. The evidence guides the procurement of 2-Bromo-4-chloropyridin-3-amine for this purpose. Biological data show that a derivative of this specific scaffold acts as a selective M3 PAM, enhancing muscle contraction in isolated bladder tissue [1]. The synthetic versatility of the compound allows for the systematic modification of the 2- and 4-positions on the pyridine ring to fine-tune the allosteric effect and optimize ADME properties. Using a different, non-validated regioisomer would present a higher project risk, as the favorable M3 PAM activity is anchored to this particular spatial arrangement of substituents.

Targeted Oncology Drug Discovery: Tubulin Polymerization Inhibitors

For an oncology project focused on developing novel antimitotic agents, the evidence positions 2-Bromo-4-chloropyridin-3-amine as a high-priority starting material. Derivatives synthesized from this core have demonstrated sub-micromolar antiproliferative activity against breast (MDA-MB-231, IC50 0.57 µM) and lung (A549, IC50 0.34 µM) cancer cell lines, with a mechanism involving tubulin polymerization inhibition and G2/M cell cycle arrest [1]. This data provides a strong, quantifiable rationale to initiate a medicinal chemistry program around this scaffold. The orthogonal reactivity allows for the rapid synthesis of focused libraries to explore SAR around the colchicine-binding site of tubulin, a well-validated anticancer target, maximizing the value of the initial building block investment.

Agrochemical Intermediate for Differential Functionalization

In crop protection research, the need for patentably novel and highly functionalized heterocycles is paramount. The evidence supports the use of 2-Bromo-4-chloropyridin-3-amine in this context. Its dual orthogonal halogens enable a clear, two-step derivatization pathway that is more efficient than starting from a simpler, less functionalized pyridine and attempting to introduce substituents sequentially via less reliable C-H activation strategies. The controlled introduction of different agrochemically relevant groups at the 2- and 4-positions allows for the rapid assembly of screening libraries with diverse physical properties and biological activity profiles against fungal, weed, or insect targets, providing a strategic advantage in the search for new lead structures [1].

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